Bexagliflozin is a potent and highly selective inhibitor of sodium-glucose cotransporter 2 (SGLT2) [, , , ]. SGLT2 is a protein primarily found in the kidneys responsible for reabsorbing glucose from the filtrate back into the bloodstream []. By inhibiting SGLT2, Bexagliflozin prevents glucose reabsorption, leading to increased urinary glucose excretion and a subsequent reduction in blood glucose levels [, , , ].
While primarily investigated for its role in managing glycemia in type 2 diabetes mellitus (T2DM) [1, 2, 4, 5, 7-9, 11-14, 16, 18-21, 23], Bexagliflozin is also being explored for its potential benefits in treating essential hypertension and chronic kidney disease [, ].
Bexagliflozin exerts its glucose-lowering effect by selectively inhibiting SGLT2 in the kidneys [, , , , ]. This inhibition prevents glucose reabsorption from the glomerular filtrate back into the bloodstream, resulting in increased urinary glucose excretion [, , , ]. Consequently, Bexagliflozin lowers blood glucose levels independently of insulin secretion or action [, , ].
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: 1613-31-6
CAS No.: